tert-Butyl 2-(2-(4-amino-1H-pyrazol-1-yl)ethyl)piperidine-1-carboxylate
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Overview
Description
tert-Butyl 2-(2-(4-amino-1H-pyrazol-1-yl)ethyl)piperidine-1-carboxylate is a chemical compound with the molecular formula C15H26N4O2. It is known for its applications in various fields, including organic synthesis and medicinal chemistry. This compound features a piperidine ring, a pyrazole ring, and a tert-butyl ester group, making it a versatile intermediate in the synthesis of more complex molecules.
Preparation Methods
The synthesis of tert-Butyl 2-(2-(4-amino-1H-pyrazol-1-yl)ethyl)piperidine-1-carboxylate typically involves multiple steps. One common method starts with tert-butyl 4-hydroxypiperidine-1-carboxylate as the starting material. This compound undergoes a series of reactions, including nucleophilic substitution and amination, to introduce the pyrazole ring and the amino group . The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity.
Chemical Reactions Analysis
tert-Butyl 2-(2-(4-amino-1H-pyrazol-1-yl)ethyl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can convert the compound into its reduced forms, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
tert-Butyl 2-(2-(4-amino-1H-pyrazol-1-yl)ethyl)piperidine-1-carboxylate has several scientific research applications:
Biology: The compound is used in the development of biologically active molecules, such as enzyme inhibitors and receptor modulators.
Medicine: It is involved in the synthesis of potential drug candidates for various diseases, including cancer and neurological disorders.
Industry: The compound is used in the production of specialty chemicals and materials, contributing to advancements in materials science and engineering.
Mechanism of Action
The mechanism of action of tert-Butyl 2-(2-(4-amino-1H-pyrazol-1-yl)ethyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing biochemical pathways. For example, it may inhibit enzyme activity by binding to the active site, preventing substrate binding and subsequent catalysis . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
tert-Butyl 2-(2-(4-amino-1H-pyrazol-1-yl)ethyl)piperidine-1-carboxylate can be compared with other similar compounds, such as:
tert-Butyl 4-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate: This compound features an ethoxy group instead of the pyrazole ring, leading to different chemical properties and applications.
tert-Butyl 4-(2-bromoethyl)piperidine-1-carboxylate: The presence of a bromo group in this compound makes it suitable for different types of substitution reactions.
tert-Butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate: This compound contains a boronic ester group, which is useful in Suzuki coupling reactions.
The uniqueness of this compound lies in its specific combination of functional groups, which provides versatility in various chemical reactions and applications.
Properties
Molecular Formula |
C15H26N4O2 |
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Molecular Weight |
294.39 g/mol |
IUPAC Name |
tert-butyl 2-[2-(4-aminopyrazol-1-yl)ethyl]piperidine-1-carboxylate |
InChI |
InChI=1S/C15H26N4O2/c1-15(2,3)21-14(20)19-8-5-4-6-13(19)7-9-18-11-12(16)10-17-18/h10-11,13H,4-9,16H2,1-3H3 |
InChI Key |
QFYGTLWLLHXRFW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCCC1CCN2C=C(C=N2)N |
Origin of Product |
United States |
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